Treprostinil sodium
Übersicht
Beschreibung
Treprostinil sodium is a stable tricyclic analogue of prostacyclin that promotes the vasodilation of pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation . It is used to treat symptoms of pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease .
Synthesis Analysis
A new synthesis of treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. Yields and selectivity of this step are sharply improved compared to those from previous syntheses .Molecular Structure Analysis
The molecular formula of Treprostinil sodium is C23H33NaO5 . For more detailed structural information, please refer to the source .Chemical Reactions Analysis
The key steps in the synthesis of Treprostinil involve a Claisen rearrangement reaction and a Pauson–Khand reaction in flow under catalytic conditions with 5 mol% of cobalt carbonyl and only 3 equiv. of CO .Physical And Chemical Properties Analysis
The molecular weight of Treprostinil sodium is 390.5131 and its molecular formula is C23H33NaO5 . For more detailed physical and chemical properties, please refer to the source .Wissenschaftliche Forschungsanwendungen
- Application Summary: Treprostinil sodium is a chemically stable, tricyclic analog of prostacyclin, which is a potent vasodilator that inhibits platelet aggregation . It’s used for the treatment of PAH, a progressive and fatal disease characterized by increasing pulmonary vascular resistance (PVR), which may eventually lead to right ventricular failure and premature death .
- Methods of Application: Treprostinil is available in three different formulations and four different routes of administration: Remodulin® (treprostinil sodium, intravenous and subcutaneous administration), Tyvaso® (treprostinil sodium, inhaled administration), and Orenitram® (treprostinil diolamine, oral administration) . Each route of administration is associated with unique pharmacokinetics, dosing considerations, and potential for route-specific adverse effects .
- Results or Outcomes: The disease PAH is multi-factorial but may develop due to imbalances in the endothelin-1, nitric oxide, and prostacyclin pathways. These irregularities lead to increased production of vasoconstricting compounds (e.g., endothelin, thromboxane) and decreased production of vasodilators (e.g., prostacyclin), ultimately resulting in pulmonary artery vasoconstriction and endothelial cell proliferation . Treprostinil, being a prostacyclin analog, helps in managing these imbalances, thus aiding in the treatment of PAH .
-
Scientific Field: Pulmonary Hypertension Associated with Interstitial Lung Disease (PH-ILD)
- Application Summary: Treprostinil is used to manage symptoms in patients with pulmonary hypertension associated with interstitial lung disease .
- Methods of Application: Similar to PAH, Treprostinil can be administered through subcutaneous, intravenous, inhaled, and oral routes .
- Results or Outcomes: Treprostinil helps in managing the symptoms of PH-ILD, improving the patient’s exercise ability .
-
Scientific Field: Transition from Epoprostenol
- Application Summary: Treprostinil is used for patients requiring transition from another prostacyclin analog, Epoprostenol .
- Methods of Application: The transition is managed under medical supervision, considering the patient’s tolerance and response .
- Results or Outcomes: The transition to Treprostinil helps in maintaining the management of PAH symptoms, preventing clinical deterioration .
-
Scientific Field: Degos Disease
- Application Summary: There is some indication that Treprostinil therapy may be effective in treating Degos disease .
- Methods of Application: The specific methods of application for this use are not well-documented and would require further research .
- Results or Outcomes: The outcomes of Treprostinil treatment for Degos disease are not well-documented and would require further research .
-
Scientific Field: Cardiovascular Medicine - Right Heart Failure
- Application Summary: Treprostinil has been investigated for use in right heart failure due to its vasodilatory properties .
- Methods of Application: The specific methods of application for this use are not well-documented and would require further research .
- Results or Outcomes: The outcomes of Treprostinil treatment for right heart failure are not well-documented and would require further research .
-
Scientific Field: Dermatology - Scleroderma
- Application Summary: Treprostinil has been studied for use in scleroderma, a chronic connective tissue disease, due to its vasodilatory and anti-proliferative properties .
- Methods of Application: The specific methods of application for this use are not well-documented and would require further research .
- Results or Outcomes: The outcomes of Treprostinil treatment for scleroderma are not well-documented and would require further research .
-
Scientific Field: Pulmonology - Chronic Thromboembolic Pulmonary Hypertension (CTEPH)
- Application Summary: Treprostinil has been investigated for use in CTEPH, a form of pulmonary hypertension .
- Methods of Application: The specific methods of application for this use are not well-documented and would require further research .
- Results or Outcomes: The outcomes of Treprostinil treatment for CTEPH are not well-documented and would require further research .
Safety And Hazards
Zukünftige Richtungen
Treprostinil is available in three different formulations and four different routes of administration: Remodulin® (treprostinil sodium, intravenous and subcutaneous administration), Tyvaso® (treprostinil sodium, inhaled administration), and Orenitram® (treprostinil diolamine, oral administration) for the treatment of pulmonary arterial hypertension (PAH) . The future directions of Treprostinil sodium could involve exploring its efficacy in other routes of administration or in combination with other drugs.
Eigenschaften
IUPAC Name |
sodium;2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5.Na/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);/q;+1/p-1/t16-,17-,18+,19-,21+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKAWAUTOKVMLE-ZSESPEEFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81846-19-7 (Parent) | |
Record name | Treprostinil sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289480644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Treprostinil sodium | |
CAS RN |
289480-64-4 | |
Record name | Treprostinil sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289480644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (((1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-((3S)-3-hydroxyoctyl)-1H-benz(f)inden-5-yl)oxy)-, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TREPROSTINIL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JZ75N2NT6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.